1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Overview
Description
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is a chemical compound that is part of a broader class of silyl ethers used in organic synthesis. These compounds are typically employed as protective groups for alcohols or as intermediates in the synthesis of more complex molecules. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various conditions and its ability to be removed selectively when desired .
Synthesis Analysis
The synthesis of compounds related to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene often involves the use of silyl ethers as intermediates. For instance, the preparation of α-hydroxy-ω-carboxy-poly(methyl methacrylate) involves an initiator derived from a related silyl ether compound, which is then reacted with n-butyllithium, followed by termination with carbon dioxide and hydrolysis of the TBDMS ether . Additionally, the synthesis of various diketoesters and diketosulfones has been achieved through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with acid chlorides and sulfonyl chlorides, showcasing the versatility of silyl ether intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of silyl ether compounds, including those similar to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, is characterized by the presence of a silicon atom bonded to oxygen and carbon groups. The stability of these compounds is attributed to the robust Si-O and Si-C bonds. The structural characterization of related compounds, such as methoxybis(trimethylsilyl)silyl potassium, has been conducted to understand their reactivity and potential as intermediates in synthesis .
Chemical Reactions Analysis
Silyl ethers like 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene participate in a variety of chemical reactions. They can be used in high-pressure Diels–Alder reactions, as demonstrated by the reaction of 1-methoxybuta-1,3-diene with tert-butyldimethylsilyloxyacetaldehyde, catalyzed by chiral complexes, to afford cycloadducts with high diastereoselectivity and enantioselectivity . Additionally, the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate has been used to synthesize substituted cyclohexenones, highlighting the utility of silyl ethers in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl ethers are influenced by the protective groups attached to the silicon atom. The TBDMS group, in particular, is known for its hydrolytic stability, resistance to hydrogenolysis, and mild chemical reduction. This makes TBDMS ethers suitable for a wide range of applications, including the synthesis of prostaglandins . The stability and reactivity of these compounds make them valuable in various synthetic strategies, as they can be manipulated under controlled conditions to yield desired products.
Scientific Research Applications
Trifluoromethanesulfonimide-Catalyzed Cycloaddition
Trifluoromethanesulfonimide-catalyzed (2 + 2)-cycloaddition of silyl enol ethers with α,β‐unsaturated esters is a significant reaction involving 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene derivatives. This method facilitates the synthesis of multisubstituted silyloxycyclobutanes, showcasing the compound's utility in organic synthesis and the development of new synthetic routes for complex molecules (Takasu, Ishii, & Inanaga, 2006).
Alternative Synthetic Approaches
The compound serves as a precursor in alternative synthetic approaches for the preparation of specific bicyclic structures. A comparison of different synthetic methodologies highlighted its versatility in organic synthesis, especially in achieving high yields and comparing results with previously reported data (Bastos et al., 2006).
Structural Characterisation and Condensation
Research on the structural characterization and condensation product of methoxybis(trimethylsilyl)silyl potassium, derived from reactions involving similar silyloxy compounds, underscores the importance of these compounds in studying reaction mechanisms and developing new materials with potential applications in various scientific fields (Likhar et al., 2004).
Living Anionic Polymerization
The use of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene derivatives in living anionic polymerization for the synthesis of water-soluble polymethacrylates demonstrates the compound's application in polymer science. This approach provides a pathway to polymers with predicted molecular weights and narrow molecular weight distributions, which are crucial for biomedical applications (Ishizone et al., 2003).
Cycloaddition with Alkenes
The intermolecular cycloaddition of ethyl glyoxylate O-tert-butyldimethylsilyloxime with alkenes, generating C-ethoxycarbonyl N-boranonitrone intermediates, showcases the compound's role in synthesizing isoxazolidines. This process highlights the potential for creating novel compounds with significant synthetic and medicinal chemistry applications (Tamura et al., 2007).
Safety And Hazards
Safety data sheets for similar compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . Proper protective measures, including gloves, eye protection, and adequate ventilation, are recommended when handling these compounds .
Future Directions
properties
IUPAC Name |
tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCWXJGWMGZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404306 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
CAS RN |
77086-38-5 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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